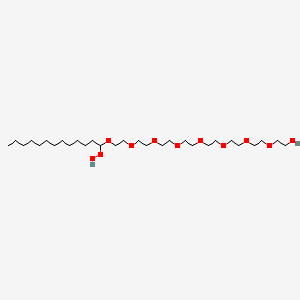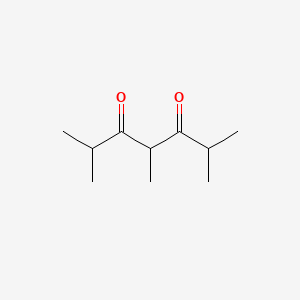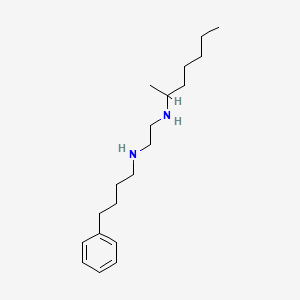
25-Hydroperoxy-3,6,9,12,15,18,21,24-octaoxaheptatriacontan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25-Hydroperoxy-3,6,9,12,15,18,21,24-octaoxaheptatriacontan-1-OL is a complex organic compound characterized by its long chain structure with multiple ether linkages and a hydroperoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25-Hydroperoxy-3,6,9,12,15,18,21,24-octaoxaheptatriacontan-1-OL typically involves the reaction of polyethylene glycol derivatives with hydroperoxides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through distillation or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
25-Hydroperoxy-3,6,9,12,15,18,21,24-octaoxaheptatriacontan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: The hydroperoxy group can be reduced to form alcohols or other reduced products.
Substitution: The ether linkages in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides, while reduction may produce alcohols. Substitution reactions can lead to a variety of ether derivatives .
Scientific Research Applications
25-Hydroperoxy-3,6,9,12,15,18,21,24-octaoxaheptatriacontan-1-OL has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying ether chemistry.
Biology: The compound’s unique structure makes it useful in studying biological membranes and interactions with proteins.
Industry: Used in the production of specialty polymers and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism by which 25-Hydroperoxy-3,6,9,12,15,18,21,24-octaoxaheptatriacontan-1-OL exerts its effects involves interactions with molecular targets such as enzymes and proteins. The hydroperoxy group can participate in redox reactions, altering the activity of these targets. The ether linkages provide stability and flexibility, allowing the compound to interact with various biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15,18,21,24-Octaoxapentacosan-1-ol: Similar structure but with fewer ether linkages.
3,6,9,12,15,18,21-Heptaoxadocosan-1-ol: Another ether compound with a shorter chain length.
3,6,9,12,15,18,21,24,27-Nonaoxaheptatriacontan-1-ol: Similar structure with an additional ether linkage.
Uniqueness
25-Hydroperoxy-3,6,9,12,15,18,21,24-octaoxaheptatriacontan-1-OL is unique due to its specific combination of a hydroperoxy group and multiple ether linkages, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring both properties .
Properties
CAS No. |
600132-83-0 |
|---|---|
Molecular Formula |
C29H60O11 |
Molecular Weight |
584.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(1-hydroperoxytridecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C29H60O11/c1-2-3-4-5-6-7-8-9-10-11-12-29(40-31)39-28-27-38-26-25-37-24-23-36-22-21-35-20-19-34-18-17-33-16-15-32-14-13-30/h29-31H,2-28H2,1H3 |
InChI Key |
XLWKZJBIGPCLFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(OCCOCCOCCOCCOCCOCCOCCOCCO)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4,6-Bis(tribromomethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol](/img/structure/B12581972.png)

![Phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester](/img/structure/B12581989.png)
![Cyclopropa[4,5]cyclopenta[1,2-B]pyridine](/img/structure/B12581993.png)
![15-Methyl-1-[(oxan-2-yl)oxy]pentacosan-12-ol](/img/structure/B12581998.png)
![4-(Aminomethyl)-5-[(benzyloxy)methyl]-2-methylpyridin-3-ol](/img/structure/B12582001.png)
![3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide](/img/structure/B12582017.png)

![(2E)-3-Methyl-N-[3-(trimethoxysilyl)propyl]butan-2-imine](/img/structure/B12582031.png)
![Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)-](/img/structure/B12582034.png)

![Ethyl 2,3-dimethyl-8H-pyrrolo[3,4-F]quinoxaline-9-carboxylate](/img/structure/B12582051.png)
![Acetic acid, [(2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl)oxy]-](/img/structure/B12582065.png)
![N-(3-{[(Pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12582070.png)
